molecular formula C18H26N2O7S2 B14400408 3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-82-1

3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14400408
CAS No.: 88122-82-1
M. Wt: 446.5 g/mol
InChI Key: JDMQWRAFIZEZCL-NDXYWBNTSA-N
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Description

3,5-Dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol: is a compound that combines the properties of 3,5-dinitrobenzoic acid and [(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol. 3,5-Dinitrobenzoic acid is an organic chemical known for its use as a corrosion inhibitor and in photography . It is also used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is synthesized by nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . The reaction involves heating benzoic acid with sulfuric acid and adding fuming nitric acid dropwise at controlled temperatures .

Industrial Production Methods: Industrial production of 3,5-dinitrobenzoic acid follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The process involves precise control of reaction conditions to optimize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives are the major products.

    Substitution: Substituted benzoic acids with various functional groups.

Properties

CAS No.

88122-82-1

Molecular Formula

C18H26N2O7S2

Molecular Weight

446.5 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C11H22OS2.C7H4N2O6/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h10-12H,2-9H2,1H3;1-3H,(H,10,11)/t10-,11-;/m1./s1

InChI Key

JDMQWRAFIZEZCL-NDXYWBNTSA-N

Isomeric SMILES

CCCCCCC[C@@H]1SC[C@H](S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CCCCCCCC1SCC(S1)CO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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